Carbonylcyanide 4-chlorophenylhydrazone
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Overview
Description
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
Scientific Research Applications
Inhibition in Bacterial Membranes
Carbonylcyanide 4-chlorophenylhydrazone (CCCP) acts as an inhibitor in bacterial membranes, affecting the transport processes. For instance, it inhibits lactose and amino acid transport in Escherichia coli and Staphylococcus aureus by blocking sulfhydryl groups in membrane proteins (Kaback et al., 1974).
Interaction with Photosynthetic Processes
CCCP also interacts with photosynthetic processes in plants. It inhibits both photosynthetic phosphorylation and photoreduction of O2 in isolated chloroplasts. This effect is evident across various cyclic and non-cyclic systems, indicating its broad impact on photosynthetic mechanisms (De Kiewiet et al., 1965).
Influence on Membrane Protein Assembly
Research has shown CCCP's role in membrane protein assembly in photosynthetic bacteria. For example, it can block the export of certain proteins and pigments, hindering the formation of functional photosynthetic apparatus in Rhodobacter capsulatus (Dierstein & Drews, 1986).
Impact on Mitochondrial Homeostasis in Aquatic Animals
A study revealed that CCCP can induce oxidative stress in mitochondria, disrupt mitochondrial fission and fusion, and trigger mitophagy in the liver of Megalobrama amblycephala, an aquatic animal. This shows CCCP's significant impact on mitochondrial homeostasis (Zhang et al., 2021).
Applications in Plant Bioelectrochemistry
In soybean plants, CCCP induces fast action potentials and affects electrical signaling, demonstrating its influence on plant bioelectrochemistry. It affects membrane potential, impacts photosynthesis, and alters the plant's overall maturation process (Labady et al., 2002).
Role in Cellular Responses to Radiation
CCCP has been studied in the context of radiation biology, where it influences the survival of irradiated cultured malignant cells, particularly under varying pH conditions. Its properties as a proton conductor make it a critical agent in understanding cellular responses to radiation (Haveman, 1980).
Properties
CAS No. |
946-76-9 |
---|---|
Molecular Formula |
C9H5ClN4 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |
InChI Key |
LLQAOIITXFNWED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
946-76-9 | |
Synonyms |
carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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